(3S)-4,4,4-trifluoro-3-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4,4,4-trifluoro-3-phenylbutanoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4,4,4-trifluoro-3-phenylbutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 4,4,4-trifluoro-3-phenylbutan-2-one.
Reduction: The precursor undergoes reduction using a reducing agent like sodium borohydride to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon to facilitate the reduction step.
Electrochemical Oxidation: Employing electrochemical cells to achieve the oxidation step efficiently.
Chemical Reactions Analysis
Types of Reactions: (3S)-4,4,4-trifluoro-3-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to the corresponding alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Esters: Formed by esterification with alcohols.
Amides: Formed by reaction with amines.
Alcohols and Aldehydes: Formed by reduction reactions.
Scientific Research Applications
(3S)-4,4,4-trifluoro-3-phenylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of (3S)-4,4,4-trifluoro-3-phenylbutanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(3S)-4,4,4-trifluoro-3-phenylbutan-2-one: A precursor in the synthesis of (3S)-4,4,4-trifluoro-3-phenylbutanoic acid.
4,4,4-trifluoro-3-phenylbutanoic acid: The racemic mixture of the compound.
4,4,4-trifluoro-3-phenylbutan-2-ol: The corresponding alcohol derivative.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a phenyl group
Properties
CAS No. |
2245028-84-4 |
---|---|
Molecular Formula |
C10H9F3O2 |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.